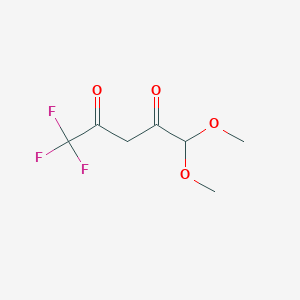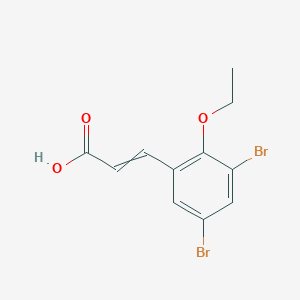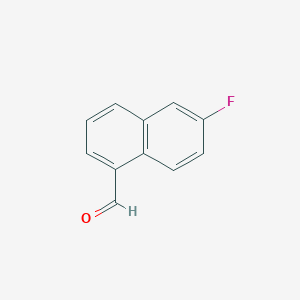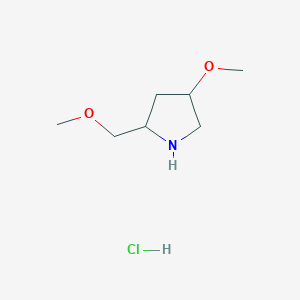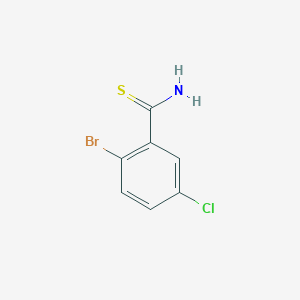
2-Bromo-5-chlorobenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS and a molecular weight of 250.54 g/mol . It is characterized by the presence of bromine, chlorine, and a thioamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 2-Bromo-5-chlorobenzothioamide typically involves the bromination and chlorination of benzothioamide. One common method includes the reaction of 2-chlorobenzonitrile with a brominating reagent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through further chemical reactions . Industrial production methods often involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Análisis De Reacciones Químicas
2-Bromo-5-chlorobenzothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-5-chlorobenzothioamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chlorobenzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Bromo-5-chlorobenzothioamide can be compared with other similar compounds such as:
2-Bromo-5-methoxyaniline: This compound has a methoxy group instead of a thioamide group, leading to different chemical and biological properties.
Bromodeoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies, which differs significantly in structure and application.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and thioamide groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H5BrClNS |
|---|---|
Peso molecular |
250.54 g/mol |
Nombre IUPAC |
2-bromo-5-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Clave InChI |
OFGVSRXQDBZYBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
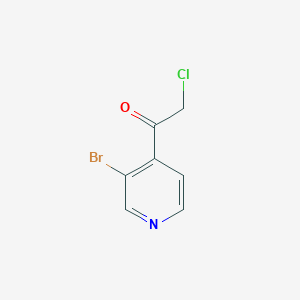
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
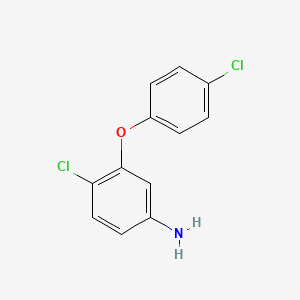
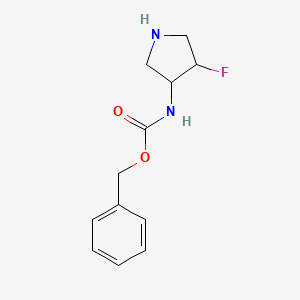
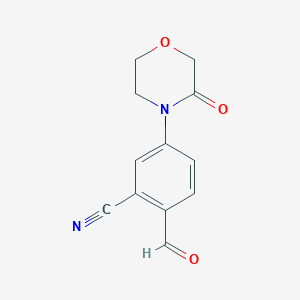
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
